molecular formula C13H14O4 B1399673 Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate CAS No. 69703-21-5

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate

Cat. No.: B1399673
CAS No.: 69703-21-5
M. Wt: 234.25 g/mol
InChI Key: ODLFCBQXOZIBEY-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position of the benzofuran ring and a 2-hydroxypropan-2-yl substituent at the 2-position. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2,15)11-7-9-6-8(12(14)16-3)4-5-10(9)17-11/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLFCBQXOZIBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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